![molecular formula C10H13N3O5 B12403108 4-amino-1-[(1S,3R,4S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]pyrimidin-2-one](/img/structure/B12403108.png)
4-amino-1-[(1S,3R,4S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]pyrimidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-1-[(1S,3R,4S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[221]heptan-3-yl]pyrimidin-2-one is a small molecule that has garnered interest in various fields of scientific research This compound is characterized by its unique bicyclic structure, which includes a pyrimidin-2-one moiety and a dioxabicyclo[221]heptane ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-[(1S,3R,4S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]pyrimidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the dioxabicyclo[2.2.1]heptane ring: This step involves the cyclization of a suitable precursor, such as a diol or an epoxide, under acidic or basic conditions.
Introduction of the pyrimidin-2-one moiety: This step involves the reaction of the dioxabicyclo[2.2.1]heptane intermediate with a suitable pyrimidine derivative, such as a halopyrimidine, under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-amino-1-[(1S,3R,4S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]pyrimidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the dioxabicyclo[2.2.1]heptane ring can be oxidized to form ketones or aldehydes.
Reduction: The pyrimidin-2-one moiety can be reduced to form dihydropyrimidine derivatives.
Substitution: The amino group at the 4-position of the pyrimidine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common electrophiles include alkyl halides and acyl chlorides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of N-substituted pyrimidine derivatives.
Applications De Recherche Scientifique
4-amino-1-[(1S,3R,4S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]pyrimidin-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-amino-1-[(1S,3R,4S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]pyrimidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
4-amino-1-[(1S,3R,4S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]pyrimidin-2-one can be compared with other similar compounds, such as:
4-amino-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)tetrahydrofuran-2-yl]pyrimidin-2-one: This compound has a similar pyrimidine moiety but a different bicyclic ring system.
4-amino-1-[(2R,3S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one: This compound has a similar pyrimidine moiety but a different bicyclic ring system.
The uniqueness of this compound lies in its specific bicyclic structure, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H13N3O5 |
|---|---|
Poids moléculaire |
255.23 g/mol |
Nom IUPAC |
4-amino-1-[(1S,3R,4S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]pyrimidin-2-one |
InChI |
InChI=1S/C10H13N3O5/c11-5-1-2-13(9(16)12-5)8-6-7(15)10(3-14,18-8)4-17-6/h1-2,6-8,14-15H,3-4H2,(H2,11,12,16)/t6-,7?,8+,10-/m0/s1 |
Clé InChI |
FCMRQQIZHFHCNG-MZGKANMLSA-N |
SMILES isomérique |
C1[C@]2(C([C@H](O1)[C@@H](O2)N3C=CC(=NC3=O)N)O)CO |
SMILES canonique |
C1C2(C(C(O1)C(O2)N3C=CC(=NC3=O)N)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


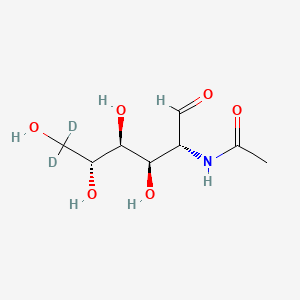
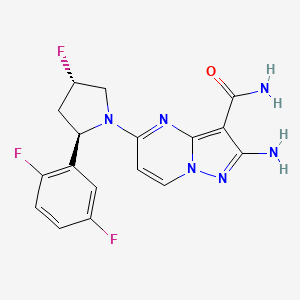
![2-[N-(2-acetyloxyethyl)-4-(2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)anilino]ethyl acetate](/img/structure/B12403049.png)
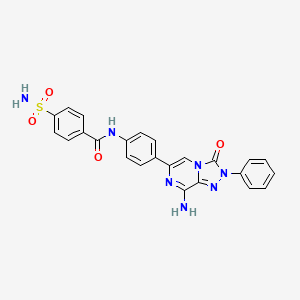
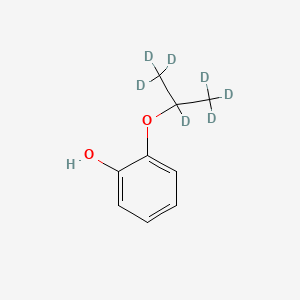
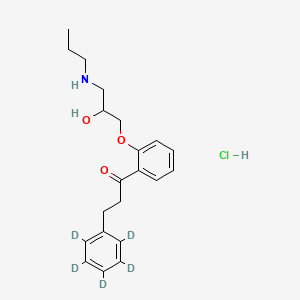
![N-[3-[1-[(2S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]propyl]-2,2,2-trifluoroacetamide](/img/structure/B12403075.png)
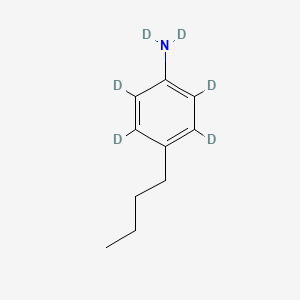
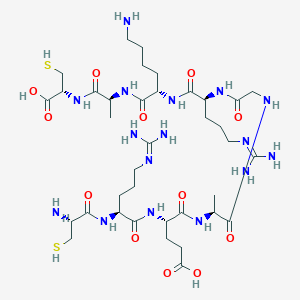
![N-[3-[[5-chloro-2-[4-fluoro-3-[methyl(prop-2-enoyl)amino]anilino]pyrimidin-4-yl]amino]propyl]-4-cyanobenzamide](/img/structure/B12403089.png)
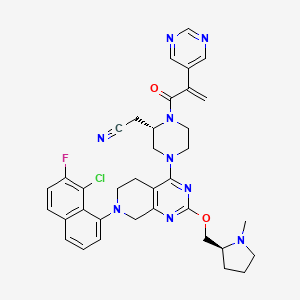
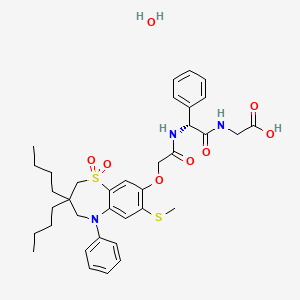
![4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]-N-[4-[(E)-2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]phenyl]-N-phenylaniline;iodide](/img/structure/B12403105.png)

